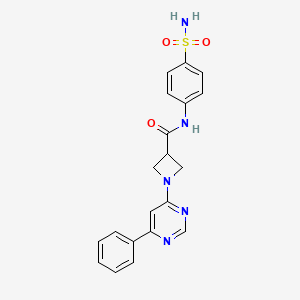![molecular formula C6H7F2NO2 B2385416 [5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol CAS No. 861136-15-4](/img/structure/B2385416.png)
[5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol” is a chemical compound with the molecular formula C6H7F2NO2 . It has a molecular weight of 163.12 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “[5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol” is 1S/C6H7F2NO2/c1-6(7,8)5-2-4(3-10)9-11-5/h2,10H,3H2,1H3 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“[5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol” is a liquid at room temperature .
Applications De Recherche Scientifique
Synthesis of Isoxazole Derivatives
- Isoxazole derivatives, such as 5-Amino-3-(pyrrol-2-yl)isoxazoles, have been synthesized using reactions involving hydroxylamine in methanol. These derivatives showcase the potential of [5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol in facilitating diverse chemical syntheses (Sobenina et al., 2005).
Cytotoxic Activity in Cancer Research
- Novel isoxazole derivatives, synthesized through reactions with aldoxime and NaOCl in DCM, have been screened for cytotoxic activity against human cancer cell lines. This highlights the role of isoxazole compounds in cancer research and drug development (Rao et al., 2014).
Corrosion Inhibition Studies
- Compounds containing isoxazole groups have been studied for their efficiency as corrosion inhibitors. For instance, isoxazole derivatives have shown potential in inhibiting corrosion of mild steel in acidic environments, demonstrating their utility in material science and engineering (Sadeghzadeh et al., 2021).
Biotransformation Studies
- Research on isoxazole rings has revealed interesting biotransformation pathways, including enzyme-catalyzed ring cleavages in human liver microsomes. This indicates the importance of isoxazole derivatives in studying metabolic pathways and potential drug interactions (Yu et al., 2011).
Synthesis of Anticonvulsant Agents
- Isoxazole derivatives have been synthesized and evaluated for anticonvulsant activities. This points to their potential application in the development of new therapeutic agents for treating seizures (Malik & Khan, 2014).
Electrophilic Reactivity Studies
- The electrophilic reactivity of isoxazole derivatives has been a subject of interest, exploring their interaction with various ions and molecules, which is crucial for understanding their chemical behavior and potential applications in organic synthesis (Cottyn et al., 2009).
Synthesis of Antibacterial and Antifungal Agents
- New isoxazole derivatives have been synthesized and characterized for their potential as antibacterial and antifungal agents. This research area is crucial for discovering new drugs to combat infectious diseases (Sanjeeva et al., 2022).
Safety and Hazards
The safety information for “[5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol” includes several hazard statements: H226, H315, H319, H335 . These codes correspond to flammable liquid and vapor (H226), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Propriétés
IUPAC Name |
[5-(1,1-difluoroethyl)-1,2-oxazol-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2NO2/c1-6(7,8)5-2-4(3-10)9-11-5/h2,10H,3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVDZXOPVMFSQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)CO)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2385336.png)

![N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide](/img/structure/B2385345.png)



![N-(4-fluorophenyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385349.png)




![2-Methyl-4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2385355.png)